Thiazolidine-2-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Thiazolidine-2-carboxylic acid, also known as β-thiaproline, is a proline analog . It primarily targets 1,2-aminothiols and aldehydes . These targets are naturally present in proteins as N-terminal cysteine . Additionally, it has been reported as a physiological substrate of hog kidney D-amino acid oxidase .
Mode of Action
This compound interacts with its targets through a condensation reaction . This reaction results in the formation of a thiazolidine product . The reaction kinetics are fast, and the product remains stable under physiological conditions . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Pathways
The compound’s ability to form stable thiazolidine products suggests that it may influence protein structure and function . This could potentially affect a wide range of biochemical pathways, given the ubiquitous presence of proteins in cellular processes.
Pharmacokinetics
The compound’s stability under physiological conditions suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of this compound’s action is the formation of a stable thiazolidine product . This product can potentially influence the structure and function of proteins, leading to changes at the molecular and cellular levels .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The compound’s reaction kinetics and product stability have been observed at physiological pH .
Biochemical Analysis
Biochemical Properties
Thiazolidine-2-carboxylic acid is involved in various biochemical reactions. It has been reported as a physiological substrate of hog kidney D-amino acid oxidase This suggests that it interacts with this enzyme, possibly serving as a substrate that the enzyme acts upon
Cellular Effects
Its role as a building block of β-lactam antibiotics suggests that it may have significant effects on bacterial cells
Molecular Mechanism
As a proline analog, it may interact with biomolecules in a similar manner to proline
Temporal Effects in Laboratory Settings
It has been reported that the product of a reaction involving 1,2-aminothiols and aldehydes, which can form this compound, remains stable under physiological conditions .
Dosage Effects in Animal Models
There is currently limited information available on the effects of this compound at different dosages in animal models. It has been used in the development of antidiabetic derivatives, suggesting potential therapeutic applications .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of β-lactam antibiotics
Subcellular Localization
As a proline analog, it may be localized in similar compartments or organelles as proline
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolidine-2-carboxylic acid can be synthesized through the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This reaction is a type of bioorthogonal reaction that does not require any catalyst and remains stable . The reaction kinetics are fast, and the product is stable under physiological conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve the preparation of aldehydes with a labile ester in proximity to improve reaction kinetics and drive the reaction at neutral pH . This approach ensures the stability of the thiazolidine product under physiological conditions .
Chemical Reactions Analysis
Types of Reactions: Thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazolidine ring.
Substitution: Substitution reactions can occur at the sulfur or nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications .
Scientific Research Applications
Thiazolidine-2-carboxylic acid has diverse applications in scientific research, including:
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar structural features but different biological activities.
Thiazolidinediones: A class of compounds used in the treatment of type 2 diabetes mellitus by increasing insulin sensitivity.
Uniqueness: Thiazolidine-2-carboxylic acid is unique due to its specific structural features, such as the sulfur atom substitution in the proline analog, which imparts distinct chemical and biological properties. Its stability under physiological conditions and its role as a building block in beta-lactam antibiotics further highlight its uniqueness .
Properties
IUPAC Name |
1,3-thiazolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSZVNJBVJWEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936787 | |
Record name | 1,3-Thiazolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16310-13-7, 65126-70-7 | |
Record name | Thiazolidine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Thiazolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAZOLIDINE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A:
Molecular Formula: C4H7NO2S * Molecular Weight: 133.17 g/mol * Spectroscopic Data:* Specific spectroscopic data, including NMR and crystallographic studies, are available in the literature for thiazolidine-2-carboxylic acid and its zinc(II) complexes. [, ] These studies provide detailed information about the compound's structure and conformation.
ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Research primarily focuses on its synthesis, reactivity, and biological activity. Further investigation is required to explore its performance and potential applications in different material contexts.
A: Current research primarily focuses on this compound as a substrate or building block in synthetic reactions, rather than a catalyst. [, , , , ] It serves as a precursor for generating reactive intermediates like ketenes used in cycloaddition reactions for synthesizing various heterocycles like spiro-β-lactams and imidazo[5,1-b]thiazoles. [, ]
ANone: While specific computational studies focusing on this compound are limited in the provided research, its structural similarity to proline makes it amenable to computational modeling techniques. Researchers could utilize simulations and calculations to investigate its conformational preferences, interactions with enzymes like DAAO, and potential applications in drug design.
ANone: The research provided does not explicitly address stability and formulation strategies for this compound. Further investigation is needed to determine its stability under various conditions (e.g., temperature, pH, light) and explore potential formulation approaches to enhance its solubility, bioavailability, and stability for specific applications.
ANone: The research provided primarily focuses on the synthetic and chemical aspects of this compound, with limited information regarding its PK/PD properties. Further investigation is needed to determine its ADME profile and in vivo activity, which would be crucial for evaluating its potential as a therapeutic agent.
A: Information on the in vitro and in vivo efficacy of this compound is limited in the provided research. While its analog, 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates), showed antineoplastic activity in cell-based assays, further research is needed to evaluate the efficacy of this compound itself using relevant cell-based assays and animal models. []
ANone: The provided research does not mention any resistance mechanisms associated with this compound. As its therapeutic potential is not extensively explored, further investigations are needed to determine if any resistance mechanisms might arise.
ANone: Data regarding the toxicology and safety profile of this specific compound are not explicitly discussed in the provided research. As with any chemical, it's essential to handle it cautiously and refer to relevant safety data sheets. Further studies are required to assess its potential toxicity and establish its safety profile.
ANone: The research provided does not discuss specific drug delivery and targeting strategies for this compound. Given its structural similarity to proline, it might be possible to explore prodrug approaches or utilize specific delivery systems to enhance its bioavailability and target specific tissues or cells.
A: Researchers utilize various analytical techniques to characterize and quantify this compound, including:* High-performance liquid chromatography (HPLC): This technique, often coupled with pre-column derivatization and chiral stationary phases, enables the separation and quantification of this compound enantiomers. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including conformational analysis and insights into the compound's behavior in solution. [, ]* Crystallography: Crystallographic studies offer valuable information about the three-dimensional structure and bonding interactions of this compound, particularly in complex with metals like zinc(II). [, ]
ANone: Information on the environmental impact, ecotoxicological effects, and degradation pathways of this compound is not available in the provided research. Further studies are necessary to evaluate its potential environmental risks and develop strategies to mitigate any negative impacts.
ANone: While not explicitly addressed in the provided research, dissolution and solubility are crucial factors influencing a compound's bioavailability and efficacy. Further studies are needed to determine its dissolution rate and solubility in various media, as this information is essential for understanding its absorption and distribution properties.
A: The provided research mentions the validation of HPLC methods for determining the enantiomeric purity of this compound. [] This validation process likely involved assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness, ensuring the reliability and reproducibility of the analytical data.
ANone: While specific quality control and assurance measures are not detailed in the provided research, ensuring the consistency, safety, and efficacy of this compound during development, manufacturing, and distribution would require implementing appropriate quality management systems and adhering to relevant regulatory guidelines.
ANone: Information regarding the immunogenicity and potential immunological responses to this compound is not available in the provided research.
ANone: The research provided focuses primarily on the synthesis and reactivity of this compound, without delving into its interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability. Further investigations are needed to explore these aspects, which are crucial for understanding its potential as a therapeutic agent.
A: Given its structural similarity to proline, other proline analogs could potentially serve as alternatives or substitutes depending on the specific application. [] Assessing their performance, cost, and environmental impact would be essential in identifying suitable alternatives.
ANone: The provided research does not offer information on recycling and waste management strategies specific to this compound. Implementing resource-efficient practices and adhering to proper chemical waste disposal guidelines are essential for minimizing environmental impact.
ANone: Researchers studying this compound can utilize various resources, including:* Chemical synthesis laboratories: Facilities equipped for organic synthesis and characterization are essential for preparing and analyzing the compound and its derivatives.* Spectroscopic and analytical instruments: Access to NMR, HPLC, and mass spectrometry equipment enables structural elucidation, purity assessment, and quantitative analysis.* Biological testing facilities: For investigating the compound's biological activity, researchers require access to cell culture laboratories and animal facilities, if applicable.* Computational resources: Utilizing computational chemistry software and high-performance computing clusters can aid in modeling the compound's interactions with biological targets and exploring its potential applications.
ANone: While the provided research highlights recent advancements, the historical context and milestones in researching this compound are not explicitly addressed. Tracing back its initial discovery, synthesis methods, and early investigations into its properties and potential applications would provide a comprehensive historical overview.
A: Due to its unique structure and reactivity, this compound holds potential for cross-disciplinary applications and synergies. Combining expertise from organic chemistry, medicinal chemistry, pharmacology, and materials science could lead to novel discoveries and innovative applications in various fields. For example, its use as a building block for synthesizing heterocyclic compounds with potential biological activity highlights the synergy between synthetic chemistry and drug discovery. [, , , , , ] Furthermore, exploring its coordination chemistry with metal ions could open avenues in materials science and catalysis. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.